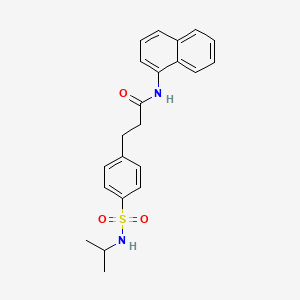![molecular formula C14H14N2O3S B7697942 N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7697942.png)
N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide, also known as FM-DHB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide is not fully understood, but studies suggest that it may act by inhibiting specific enzymes or signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling. By inhibiting HDACs, this compound may alter gene expression patterns and lead to changes in cell behavior. This compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to protect neurons from oxidative stress-induced damage and to reduce inflammation in animal models of disease.
实验室实验的优点和局限性
N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide has several advantages for use in lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound can be expensive to produce in large quantities, which may limit its use in some experiments.
未来方向
There are several future directions for research on N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide, including the development of new anti-cancer drugs, the study of its neuroprotective effects in human clinical trials, and the exploration of its potential for the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects or limitations of its use in scientific research.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it a valuable tool for the development of new drugs and the study of disease mechanisms. Further research is needed to fully understand its mechanism of action and to explore its potential for use in the treatment of various diseases.
合成方法
The synthesis of N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide has been achieved using several methods, including the reaction of 2-fluorobenzaldehyde with 3,4-dimethoxybenzohydrazide in the presence of a catalyst. Other methods involve the use of different reagents and solvents to yield the desired product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学研究应用
N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide has been studied for its potential applications in scientific research, including cancer treatment, neuroprotection, and drug discovery. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. This compound has also been used in drug discovery studies, where it has shown potential as a lead compound for the development of new drugs.
属性
IUPAC Name |
3,4-dimethoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-12-6-5-10(8-13(12)19-2)14(17)16-15-9-11-4-3-7-20-11/h3-9H,1-2H3,(H,16,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOUWXNPGVDWJO-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)
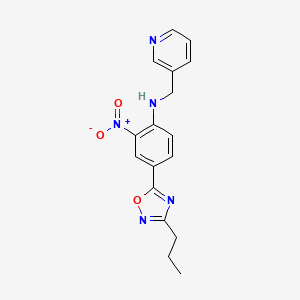

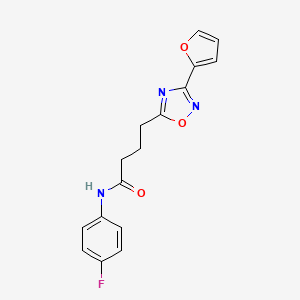
![N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7697896.png)
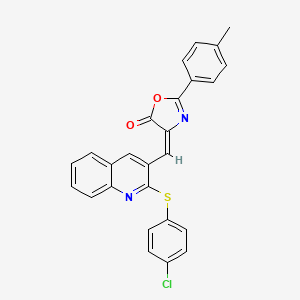
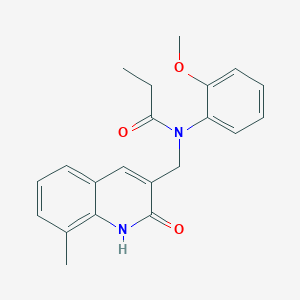
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7697915.png)

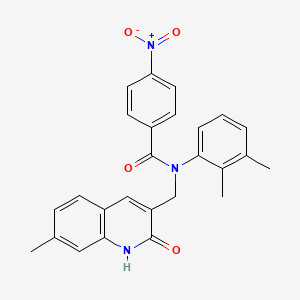
![4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697932.png)
